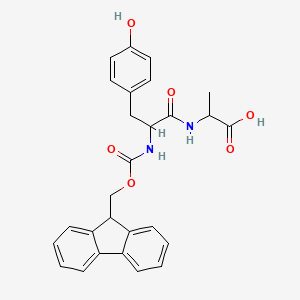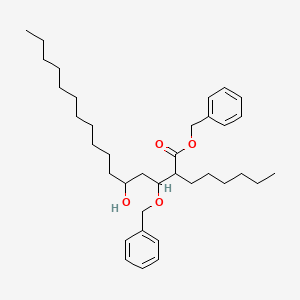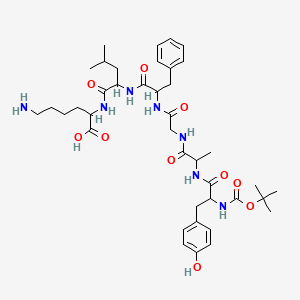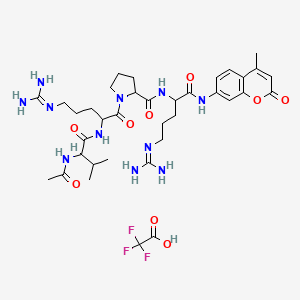
Ac-Val-Arg-Pro-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine (Ac-Val-Arg-Pro-Arg-AMC) est un substrat fluorogène utilisé dans diverses analyses biochimiques. Ce composé est particulièrement connu pour son application dans l’étude de l’activité des protéases, en particulier la métacaspase-9 d’Arabidopsis thaliana. La structure du composé lui permet d’émettre de la fluorescence lorsqu’il est clivé par les protéases, ce qui en fait un outil précieux dans les études enzymatiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine implique plusieurs étapes, en commençant par la protection des groupes amino et le couplage séquentiel des acides aminés. Le processus comprend généralement :
Protection des groupes amino : Des groupes protecteurs tels que le tert-butyloxycarbonyle (Boc) sont utilisés pour protéger les groupes amino des acides aminés.
Réactions de couplage : Les acides aminés protégés sont couplés séquentiellement en utilisant des réactifs de couplage comme la dicyclohexylcarbodiimide (DCC) et l’hydroxybenzotriazole (HOBt).
Déprotection : Les groupes protecteurs sont éliminés en utilisant des conditions acides, telles que l’acide trifluoroacétique (TFA).
Attachement de la coumarine : La dernière étape consiste à attacher la partie 4-méthylcoumarine à la chaîne peptidique.
Méthodes de production industrielle
La production industrielle de l’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions
L’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine subit principalement des réactions d’hydrolyse lorsqu’il interagit avec les protéases. Le clivage de la liaison peptidique entraîne la libération du groupement 4-méthylcoumarine fluorescent.
Réactifs et conditions courants
Réactifs : Protéases telles que la métacaspase-9.
Conditions : Les réactions sont généralement réalisées dans des solutions tamponnées à pH et température physiologiques.
Principaux produits
Le principal produit formé par l’hydrolyse de l’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine est la 4-méthylcoumarine fluorescente, qui peut être détectée par spectroscopie de fluorescence.
Applications de la recherche scientifique
L’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme substrat dans les analyses enzymatiques pour étudier l’activité des protéases.
Biologie : Aide à comprendre le rôle des protéases dans divers processus biologiques, notamment l’apoptose et la nécrose.
Industrie : Utilisé dans le développement d’analyses biochimiques pour la découverte et le développement de médicaments.
Applications De Recherche Scientifique
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in various biological processes, including apoptosis and necrosis.
Industry: Utilized in the development of biochemical assays for drug discovery and development.
Mécanisme D'action
Le mécanisme d’action de l’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine implique son clivage par des protéases spécifiques. La protéase reconnaît et se lie à la séquence peptidique, clivant la liaison et libérant le groupement 4-méthylcoumarine fluorescent. Cette fluorescence peut être mesurée pour déterminer l’activité de la protéase .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de Boc-Val-Pro-Arg-AMC : Autre substrat fluorogène utilisé pour mesurer l’activité des sérine protéases de type trypsine.
Trifluoroacétate d’Ac-Val-Arg-Pro-Arg-AMC : Forme saline du composé ayant des applications similaires.
Unicité
L’acétyl-valyl-arginyl-prolyl-argininamide-4-méthylcoumarine est unique en raison de sa séquence peptidique spécifique, ce qui en fait un substrat approprié pour la métacaspase-9. Sa capacité à émettre de la fluorescence lors du clivage fournit une méthode sensible et spécifique pour étudier l’activité des protéases.
Propriétés
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



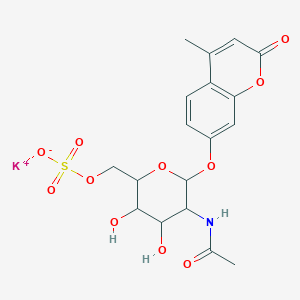

![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)

![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
